3-O-trans-p-coumaroyltormentic acid (CAS: 121064-78-6) is a specialized pentacyclic triterpene ester, specifically the trans-p-coumaroyl derivative of tormentic acid. In procurement and material selection, it is highly valued as a high-purity reference standard and an advanced bioactive precursor. It exhibits a highly lipophilic profile (LogP ~5-8) and is soluble in standard organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate, ensuring compatibility with mainstream extraction and assay workflows . Unlike generic, unesterified triterpenes, the addition of the coumaroyl moiety significantly alters its target binding affinity and cellular permeability, making it a critical material for targeted anti-inflammatory, anti-parasitic, and oncological research where base triterpenes lack sufficient potency or mechanistic specificity [1].
Substituting 3-O-trans-p-coumaroyltormentic acid with its unesterified base, tormentic acid, or with common in-class triterpenes like ursolic acid, fundamentally compromises assay performance and formulation efficacy. The specific 3-O-esterification is not merely a structural variation; it drives a 10-fold increase in specific anti-parasitic activities and enables targeted protein degradation mechanisms (such as c-Myc disruption) that base triterpenes cannot achieve [1]. Furthermore, attempting to substitute the trans-isomer with its cis-isomer analog is logistically and economically unviable for scale-up. The trans-isomer is the predominantly biosynthesized form in industrial plant cell cultures, making it the only practical choice for standardized procurement, reproducible manufacturing, and scalable extract formulation [2].
In standardized in vivo models of TPA-induced inflammation, 3-O-trans-p-coumaroyltormentic acid demonstrates exceptional potency compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs). The compound achieved an ID50 of 0.03 mg/ear, which is 10-fold more potent than the benchmark indomethacin (ID50 = 0.3 mg/ear) and comparable to the corticosteroid hydrocortisone [1].
| Evidence Dimension | Inhibition of TPA-induced ear edema (ID50) |
| Target Compound Data | 0.03 mg/ear |
| Comparator Or Baseline | Indomethacin (0.3 mg/ear) |
| Quantified Difference | 10-fold higher potency |
| Conditions | In vivo TPA-induced mouse ear edema model |
Justifies the procurement of this specialized ester over standard small-molecule controls for the development of high-potency topical anti-inflammatory formulations.
The addition of the coumaroyl moiety is critical for the compound's anti-parasitic applications. Comparative screening against Trypanosoma species revealed that 3-O-trans-p-coumaroyltormentic acid exhibits an anti-trypanosomal activity that is 10 times higher than that of its unesterified base precursor, tormentic acid [1].
| Evidence Dimension | Anti-trypanosomal activity |
| Target Compound Data | 10x baseline activity |
| Comparator Or Baseline | Tormentic acid (1x baseline activity) |
| Quantified Difference | 10-fold increase in activity |
| Conditions | In vitro Trypanosoma growth inhibition assay |
Proves that buyers cannot substitute this compound with the cheaper, unesterified tormentic acid without suffering a 90% loss in anti-parasitic efficacy.
For industrial extraction and standardization, the trans-isomer is vastly superior to the cis-isomer. In optimized Rosaceae callus culture extractions, 3-O-trans-p-coumaroyltormentic acid constitutes up to 33% by weight of the triterpene fraction, whereas the cis-isomer yields only 1.5% to 6% by weight [1].
| Evidence Dimension | Relative abundance in standardized plant cell culture extracts |
| Target Compound Data | Up to 33% by weight of triterpene fraction |
| Comparator Or Baseline | 3-O-cis-p-coumaroyltormentic acid (1.5% - 6% by weight) |
| Quantified Difference | ~5 to 20-fold higher abundance |
| Conditions | Liquid culture medium extraction and silica gel chromatography |
Ensures that the trans-isomer is the economically and logistically viable choice for scaled procurement and standardized extract formulation.
Unlike generic triterpenes that rely on broad cytotoxicity, 3-O-trans-p-coumaroyltormentic acid provides targeted mechanistic action against drug-resistant cancer stem cells (CSCs). At concentrations of 40-80 μM, it specifically reduces CD44high/CD24low subpopulations and downregulates c-Myc protein levels via degradation, without altering c-Myc transcript levels [1].
| Evidence Dimension | Mechanism of CSC subpopulation reduction |
| Target Compound Data | Specific c-Myc protein degradation at 40-80 μM |
| Comparator Or Baseline | Generic triterpenes (broad non-specific cytotoxicity) |
| Quantified Difference | Targeted reduction of CD44high/CD24low cells via post-translational c-Myc disruption |
| Conditions | MCF-7 and MDA-MB-231 human breast cancer cell lines |
Highlights its unique value as a specialized mechanistic probe for cancer stem cell research, preventing substitution with cheaper, non-specific cytotoxic agents.
Directly downstream of its 0.03 mg/ear ID50 (which outperforms indomethacin by 10-fold), this compound is the optimal active pharmaceutical ingredient (API) candidate or reference standard for developing advanced dermatological treatments targeting severe skin inflammation [1].
Driven by its 10x superiority over base tormentic acid, it serves as a critical lead compound and positive control in screening therapeutics for trypanosomiasis and other parasitic infections [2].
Because of its high relative abundance (up to 33% in specific fractions) compared to the cis-isomer, it is the preferred analytical marker and target molecule for standardizing high-value Rosaceae cell culture extracts for commercial use [2].
Utilizing its specific c-Myc degradation mechanism, it is an essential reference material for in vitro oncology assays targeting drug-resistant breast cancer subpopulations (CD44high/CD24low), where generic triterpenes fail to provide mechanistic specificity [3].